molecular formula C13H13NO B065881 6-(Dimethylamino)-2-naphthaldehyde CAS No. 173471-71-1

6-(Dimethylamino)-2-naphthaldehyde

Cat. No. B065881
CAS RN: 173471-71-1
M. Wt: 199.25 g/mol
InChI Key: IVFSOOIWIYPDLX-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2-naphthaldehyde is a compound of interest due to its chemical structure and properties, which make it suitable for various applications in chemical research. It belongs to a class of compounds that are known for their fluorescent properties and ability to form stable hydrogen bonds, contributing to their utility in fluorescence microscopy and as probes in biological systems.

Synthesis Analysis

The synthesis of related dimethylamino naphthalene derivatives often involves electrophilic substitution reactions or other methods tailored to introduce the dimethylamino group at the desired position on the naphthalene ring. For instance, the synthesis of derivatives like 1,1-dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) involves steps that ensure the introduction of functional groups in specific positions to achieve the desired chemical structure and properties (Jacobson et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features intramolecular interactions that can influence their physical and chemical behaviors. For example, DDNP shows solvent polarity and viscosity-dependent fluorescence, indicating a complex interaction between its molecular structure and the surrounding environment. The planar arrangement between dimethylamino and naphthalenyl moieties, as seen in the crystal structures, is crucial for its optical properties (Jacobson et al., 1996).

Chemical Reactions and Properties

Dimethylamino naphthalene derivatives participate in various chemical reactions, reflecting their reactive dimethylamino and naphthalene components. These reactions can lead to the formation of novel compounds with unique properties. For example, the electrophilic substitution in certain dimethylamino naphthalene derivatives demonstrates their reactivity and potential for chemical modification (Mekh et al., 2010).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as fluorescence, are significant for their applications. The fluorescence emission and quantum yield are influenced by the solvent polarity and viscosity, indicating the sensitivity of these compounds to their environment. This makes them valuable as fluorescent probes in microscopy and other analytical applications (Jacobson et al., 1996).

Scientific Research Applications

  • Studies of Water Dipolar Relaxation : 6-Acetyl-2-(dimethylamino)naphthalene (ACDAN) is used to study dipolar relaxation in cells, tissues, and biomimetic systems. ACDAN, being hydrophilic, partitions to aqueous environments, allowing for mapping of water dipolar relaxation in cellular environments (Otaiza-González et al., 2022).

  • Alzheimer's Disease Research : A hydrophobic radiofluorinated derivative of 6-(dimethylamino)-2-naphthaldehyde is used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

  • Photophysical Studies : The photophysical properties of this compound derivatives are extensively studied in different solvents. These studies help understand the solvatochromic behavior and fluorescence of these compounds, which are significant for biochemical applications (Moreno Cerezo et al., 2001).

  • Fluorophore Synthesis for Microscopy : The synthesis of fluorescent dyes, like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), demonstrates how such compounds can be used in fluorescence microscopy. Their fluorescence emission in specific environments is valuable for biological imaging (Jacobson et al., 1996).

  • Salivary Aldehyde Dehydrogenase Studies : this compound is used as a fluorogenic substrate to study the activity of aldehyde dehydrogenase in human saliva, exploring the enzyme's inactivation, reactivation, and inhibition (Wierzchowski et al., 2008).

properties

IUPAC Name

6-(dimethylamino)naphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14(2)13-6-5-11-7-10(9-15)3-4-12(11)8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFSOOIWIYPDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649016
Record name 6-(Dimethylamino)naphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173471-71-1
Record name 6-(Dimethylamino)naphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methoxy-2-naphthaldehyde is prepared by successive treatment of 2-bromo-6-methoxynaphthalene in solution in dry ether with n-butyllithium and then dimethylformamide. (Literature: J. Med. Chem. 1998, 1308-1312). 6-Dimethylamino-2-naphthaldehyde is prepared according to the described procedure (Barbas et al., Proc. Natl. Acad. Sci. USA 1998, 95, 15351) as follows: gaseous dimethylamine is introduced into a mixture of 2.4 ml of dry benzene and 2.4 ml of hexamethylphosphoramide (HMPA) until 750 mg (16.7 mmol) is dissolved. At 0° C. and under inert atmosphere, n-butyllithium (1.6 M in hexane, 16.7 mmol) is added, then after 15 minutes, 6-methoxy-naphthaldehyde (390 mg, 2.09 mmol) is added. Stirring is continued for 14 hours at 20° C., then it is poured into aqueous phosphate buffer, pH 7.4, and it is extracted with ether. Purification by chromatography provides 6-dimethylamino-2-naphthaldehyde (350 mg, 84%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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